molecular formula C11H15NO2S B13001425 Methyl 6-(tert-butylthio)nicotinate

Methyl 6-(tert-butylthio)nicotinate

Cat. No.: B13001425
M. Wt: 225.31 g/mol
InChI Key: RAWBTESGQWCTJR-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylthio)nicotinate is an organic compound with the molecular formula C11H15NO2S It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butylthio group, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the 6-position of the nicotinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(tert-butylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other nicotinic acid derivatives. The compound may exert its effects by modulating the activity of enzymes or receptors involved in metabolic processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(tert-butylthio)nicotinate is unique due to the presence of the tert-butylthio group at the 6-position of the pyridine ring. This modification imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 6-tert-butylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)15-9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3

InChI Key

RAWBTESGQWCTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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